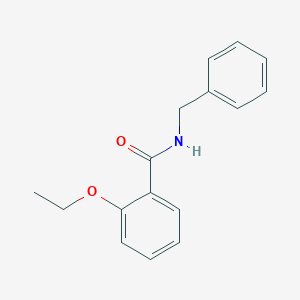
N-benzyl-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-ethoxybenzamide is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
N-benzyl-2-ethoxybenzamide is utilized across several scientific domains:
Medicinal Chemistry
This compound is investigated for its potential therapeutic effects, including:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines, highlighting its potential as an anticancer agent .
Organic Synthesis
The compound serves as a building block in synthesizing more complex molecules. Its reactions can lead to the formation of various substituted benzamides, which are valuable in pharmaceutical chemistry.
Enzyme Interaction Studies
This compound is being explored for its interaction with specific enzymes and receptors. These studies help elucidate its mechanism of action and potential as an inhibitor or modulator of biochemical pathways.
Case Study 1: Anti-inflammatory Activity
A study conducted on the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound was tested against various cell lines, revealing a dose-dependent response that supports its potential therapeutic use in treating inflammatory diseases.
Case Study 2: Anticancer Activity
In vitro assays on human colon cancer (HT29) and prostate cancer (DU145) cell lines showed that this compound induced apoptosis at specific concentrations. The results indicated a mechanism involving the modulation of apoptotic pathways, suggesting further exploration for its use in cancer therapy .
Propriétés
Numéro CAS |
20308-27-4 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-benzyl-2-ethoxybenzamide |
InChI |
InChI=1S/C16H17NO2/c1-2-19-15-11-7-6-10-14(15)16(18)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18) |
Clé InChI |
MXUJOFAWSCRMHF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
Key on ui other cas no. |
20308-27-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















